molecular formula C26H20N2 B1346367 Dibenzalbenzidine CAS No. 6311-48-4

Dibenzalbenzidine

Cat. No. B1346367
CAS RN: 6311-48-4
M. Wt: 360.4 g/mol
InChI Key: QUDPDXGSAOZKNW-UHFFFAOYSA-N
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Description

Dibenzalbenzidine is an organic compound with the molecular formula C26H20N2 . It is a derivative of benzidine .


Synthesis Analysis

The synthesis of dibenzalbenzidine-like compounds often involves reactions such as the Claisen–Schmidt condensation . This process involves a reaction between acetone and benzaldehyde derivatives, with NaOH as the catalyst .


Molecular Structure Analysis

The molecular structure of dibenzalbenzidine consists of a benzene ring fused with an imidazole ring . The exact mass of dibenzalbenzidine is 360.162648646 g/mol .


Chemical Reactions Analysis

Dibenzalbenzidine-like compounds can be synthesized via the crossed-aldol condensation by reacting different types of benzaldehyde derivatives with acetone . The products of these reactions can be analyzed using spectrometric and spectroscopic methods, especially gas chromatography .


Physical And Chemical Properties Analysis

Dibenzalbenzidine has a molecular weight of 360.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

  • Optoelectronic Applications

    • Field : Optoelectronics
    • Application Summary : Derivatives of diphenylamine and benzothiadiazole have found special interest among researchers due to their adjustable optoelectronic properties . They can be applied in field-effect transistors, sensors, light-emitting diodes, or photovoltaic cells .
    • Methods of Application : The relationship between the structure and the photophysical properties of the material used is important to understand in order to develop high-performance systems . A common strategy is to decrease the band gap of conjugated compounds, often achieved through a “donor–acceptor” approach .
    • Results or Outcomes : The functional groups can affect the energy levels of materials, influencing the color of the light emitted .
  • Doping Controls in Sports

    • Field : Sports Science
    • Application Summary : The carbonic anhydrase inhibitors brinzolamide (BA) and dorzolamide (DA) are prohibited in sports after systemic administration . The analytical evidence for the administration route represents a desirable tool in doping controls .
    • Methods of Application : The metabolism of BA and DA differs for the different application routes . In this study, the in-vivo metabolism of BA and DA after ophthalmic (eye drop) and systemic (oral) administration to pigs will be evaluated .
    • Results or Outcomes : The metabolite pattern of BA and DA will be evaluated and compared to samples obtained from patients that therapeutically apply either BA or DA as ophthalmic preparations .
  • Agrochemical Applications

    • Field : Agrochemistry
    • Application Summary : Benzoxazoles and benzothiazoles have been used in discovering new agrochemicals .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : These compounds have shown antibacterial, fungicidal, antiviral, herbicidal, and insecticidal activities .
  • Medicinal Applications

    • Field : Medicine
    • Application Summary : Benzimidazole and its derivatives are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications including anticancers, antihypertensives, antivirals, antifungals, anti-HIVs, anti-convulsants, and anti-diabetics .
    • Methods of Application : The synthesis of benzimidazoles and its derivatives remain a primary focus for synthetic chemistry communities . The synthesis of 2-arylbenzimidazoles, 2-aminobenzimidazoles, and 2-(alkyl/aryl)thiobenzimidazoles are of particular interest .
    • Results or Outcomes : Due to their wide-ranging activities, numerous reports have appeared on the synthesis of this privileged scaffold .
  • Materials Chemistry, Electronics, Technology, Dyes, Pigments, and Agriculture

    • Field : Various
    • Application Summary : The general applications of benzimidazole derivatives in materials chemistry, electronics, technology, dyes, pigments, and agriculture open up new research horizons .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The multitude of benzimidazole derivatives marketed as drugs has led to intensive research in the field for the discovery of new biologically active structures .
  • Chemical Synthesis
    • Field : Chemistry
    • Application Summary : Dibenzalbenzidine, like many other organic compounds, can be used in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results or Outcomes : The outcomes of these syntheses can vary widely depending on the specific reactions and conditions used .

Future Directions

The future directions of research on dibenzalbenzidine and similar compounds could involve further exploration of their potential therapeutic applications . For instance, benzimidazole derivatives have been studied for their potential as novel Zika virus inhibitors .

Relevant Papers Several papers have been published on the synthesis, properties, and potential applications of dibenzalbenzidine and related compounds . These papers provide valuable insights into the current state of research in this field.

properties

IUPAC Name

N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDPDXGSAOZKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285907
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzalbenzidine

CAS RN

6311-48-4
Record name Dibenzalbenzidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzalbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10285907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HR Snyder, C Weaver… - Journal of the American …, 1948 - ACS Publications
… when the benzene solution was cooled melted at 232-234; the substance did not contain boron, and the melting point was not changed by mixture with authentic dibenzalbenzidine. …
Number of citations: 1 pubs.acs.org
HR Snyder, SL Meisel - Journal of the American Chemical Society, 1948 - ACS Publications
… when the benzene solution was cooled melted at 232-234; the substance did not contain boron, and the melting point was not changed by mixture with authentic dibenzalbenzidine. …
Number of citations: 30 pubs.acs.org
GH Brown, WG Shaw - Chemical reviews, 1957 - ACS Publications
When certain solids (eg, p-azoxyanisole) are heated they do not pass directly into the liquid state but adopt a structure which has properties intermediate between those of a true crystal …
Number of citations: 389 pubs.acs.org
D Segal - 2015 - books.google.com
Many advances in technology are due to the development of new materials and by using patent literature we can monitor how technology has advanced. Exploring Materials through …
Number of citations: 1 books.google.com
NV Tsvetkov - Liquid crystals, 1998 - Taylor & Francis
The splay orientational elastic constants for the nematic phases of a series of dimeric alpha,omega-bis(4-cyanobiphenyl-4-yloxy)alkanes have been determined by the method of …
Number of citations: 12 www.tandfonline.com
VA Usol'Tseva, IG Chistyakov - Russian Chemical Reviews, 1963 - iopscience.iop.org
… azine dibenzalbenzidine …
Number of citations: 30 iopscience.iop.org
HR SNYDER - Bulletin - University of Illinois.
Number of citations: 0
HR SNYDER, C WEAVER¹… - Studies from the Organic …, 1946 - The University.
Number of citations: 0
野村彰 - テレビジョン, 1969 - jstage.jst.go.jp
液晶の歴史的発展過程について, その概要を述べ, G. Friedel によって分類された 3 種の液晶の最近研究された物理的性質と相互の関係を紹介した. また, 米国の雑誌に紹介された, 液晶を媒体と…
Number of citations: 1 www.jstage.jst.go.jp
O Lehmann - J. Phys. Theor. Appl., 1909 - hal.science
Qu’est-ce qu’un Le mot «cristal» vient d’un mot grec, qui désigne la glace. lB1ais on a reconnu, depuis longtemps, qu’une foule de corps, comme la glace, possèdent cette même …
Number of citations: 21 hal.science

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